Garenoxacin mesylate

概要

説明

ガレノキサシンメシル酸塩は、グラム陽性菌およびグラム陰性菌感染症の治療に使用されるキノロン系抗生物質です。これは、日本の東京都にある富山化学工業株式会社によって発見され、日本ではジェニナックスという商品名で販売されています 。 ガレノキサシンメシル酸塩は、広域スペクトル抗菌活性を持ち、特に呼吸器感染症に有効です .

準備方法

合成経路と反応条件

ガレノキサシンメシル酸塩の調製には、複数段階の合成工程が必要です。 重要な工程の1つには、パラジウム触媒を用いたトリアリルホスフィンの使用が含まれ、これにより必要なパラジウムの量が削減され、プロセスがより経済的になります 。 ガレノキサシンメシル酸塩の結晶形は、特定のX線粉末回折パターンによって特徴付けられます .

工業生産方法

ガレノキサシンメシル酸塩の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、最終製品の純度と効力を保証するための厳格な品質管理対策が含まれています。 結晶形も、より優れた安定性と溶解性を実現するために最適化されています .

化学反応の分析

反応の種類

ガレノキサシンメシル酸塩は、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、酸素の付加または水素の除去を含みます。

還元: この反応は、水素の付加または酸素の除去を含みます。

置換: この反応は、1つの原子または原子団を別の原子または原子団と置き換えることを含みます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進するためのさまざまな触媒が含まれます。 条件は通常、目的の反応経路を保証するために、制御された温度とpHレベルを必要とします .

生成される主要な製品

これらの反応から生成される主要な製品には、さまざまな薬理学的特性と用途を持つガレノキサシンメシル酸塩の誘導体が含まれます .

科学研究アプリケーション

ガレノキサシンメシル酸塩は、幅広い科学研究アプリケーションを持っています。

化学: キノロン系抗生物質とその合成経路の研究におけるモデル化合物として使用されます。

生物学: 細菌の耐性機構と新しい抗菌剤の開発を研究するために使用されます。

科学的研究の応用

Clinical Applications

Garenoxacin mesylate has demonstrated efficacy against several bacterial infections, particularly respiratory pathogens. Clinical studies indicate that it is effective in treating conditions such as:

- Bacterial Pneumonia : Efficacy rates range from 92% to 96% in patients with various types of pneumonia .

- Chlamydial and Mycoplasma Pneumonia : Effective against these atypical pathogens, contributing to its broad-spectrum activity .

Table 1: Summary of Clinical Efficacy

| Infection Type | Efficacy Rate (%) | Study Reference |

|---|---|---|

| Bacterial Pneumonia | 92 - 96 | |

| Chlamydial Pneumonia | Not specified | |

| Mycoplasma Pneumonia | Not specified |

Analytical Applications

The development of robust analytical methods for this compound is crucial for both research and clinical applications. Various studies have focused on optimizing high-performance liquid chromatography (HPLC) methods for quantifying this compound in biological samples.

HPLC Method Development

A recent study developed a reliable HPLC method for estimating this compound in human plasma, utilizing Ciprofloxacin Hydrochloride as an internal standard. The method demonstrated high precision and accuracy, essential for pharmacokinetic studies .

Table 2: Key Parameters of HPLC Method

| Parameter | Value |

|---|---|

| Mobile Phase Composition | Acetonitrile/Buffer |

| Flow Rate | 1 mL/min |

| Detection Wavelength | 280 nm |

| Retention Time | 7 - 8 min |

Pharmacokinetic Studies

Pharmacokinetic evaluations are vital in understanding the absorption, distribution, metabolism, and excretion of this compound. These studies have shown favorable pharmacokinetic profiles, supporting its clinical use.

Bioavailability Studies

This compound exhibits good bioavailability, with studies indicating that it reaches peak plasma concentrations rapidly after administration .

Table 3: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Cmax (Peak Plasma Conc.) | Varies by dosage |

| Tmax (Time to Cmax) | Varies by dosage |

| Half-life | Approximately 8 hours |

Case Studies

Several case studies illustrate the successful application of this compound in treating resistant bacterial infections:

- Case Study 1 : A patient with multi-drug resistant pneumonia was treated with this compound after failing other antibiotics. The patient showed significant improvement within 48 hours.

- Case Study 2 : In a clinical trial involving over 7,000 patients, this compound was shown to be effective against common respiratory pathogens with minimal side effects .

作用機序

ガレノキサシンメシル酸塩は、細菌のDNA複製と転写に不可欠な酵素である細菌のDNAジャイレースとトポイソメラーゼIVを阻害することにより、抗菌効果を発揮します 。 これらの酵素を阻害することにより、ガレノキサシンメシル酸塩は細菌の増殖を防ぎ、最終的には細菌を死滅させます .

類似の化合物との比較

類似の化合物

モキシフロキサシン塩酸塩: 同様の適応症に使用される別のキノロン系抗生物質。

レボフロキサシン: 広域スペクトル活性を持ち、広く使用されているキノロン系抗生物質。

シプロフロキサシン: さまざまな細菌感染症に一般的に使用されるキノロン系抗生物質.

独自性

ガレノキサシンメシル酸塩は、他の多くのキノロン系抗生物質に存在するキノロン骨格のC-6位にフッ素原子がないという構造において独特です 。 この構造の違いは、特定の耐性菌株に対する独特の薬理学的特性と有効性に寄与しています .

類似化合物との比較

Similar Compounds

Moxifloxacin hydrochloride: Another quinolone antibiotic used for similar indications.

Levofloxacin: A widely used quinolone antibiotic with a broad spectrum of activity.

Ciprofloxacin: A commonly used quinolone antibiotic for various bacterial infections.

Uniqueness

Garenoxacin mesylate is unique in its structure as it lacks a fluorine atom at the C-6 position in the quinolone skeleton, which is present in many other quinolone antibiotics . This structural difference contributes to its distinct pharmacological properties and effectiveness against certain resistant bacterial strains .

生物活性

Garenoxacin mesylate, a novel des-fluoroquinolone antibiotic, exhibits significant biological activity against a variety of bacterial pathogens. Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription. This compound has been primarily studied for its efficacy in treating respiratory tract infections, particularly those caused by resistant strains of bacteria.

Garenoxacin functions by blocking the action of enzymes necessary for bacterial DNA synthesis. By inhibiting DNA gyrase and topoisomerase IV, it prevents the bacteria from replicating and repairing their DNA, ultimately leading to cell death. This mechanism is critical in combating both Gram-positive and Gram-negative bacterial infections.

Study Findings

Garenoxacin has been evaluated in multiple clinical studies, demonstrating high efficacy rates in treating various respiratory infections. Key findings from these studies include:

- Bacterial Pneumonia : Efficacy rates ranged from 92% to 96% in patients with bacterial pneumonia, mycoplasma pneumonia, chlamydial pneumonia, and acute bronchitis.

- Chronic Respiratory Disease : An efficacy rate of 85% was observed in acute infectious exacerbations of chronic respiratory disease.

- Otorhinolaryngological Infections : Efficacy rates ranged from 81% to 95% in treating infections such as sinusitis and otitis media.

Bacterial Eradication Rates

The following table summarizes the bacterial eradication rates associated with Garenoxacin:

| Pathogen | Eradication Rate (%) |

|---|---|

| Staphylococcus aureus | 90.9 |

| Streptococcus pneumoniae | 99.2 |

| Haemophilus influenzae | 98.2 |

| Moraxella catarrhalis | 96.6 |

| Penicillin-resistant S. pneumoniae | 100 |

| Beta-lactamase-negative H. influenzae | 100 |

| Beta-lactamase-positive H. influenzae | 96.2 |

These results indicate that Garenoxacin is particularly effective against common respiratory pathogens, including those resistant to other antibiotics.

Pharmacokinetics

Garenoxacin demonstrates favorable pharmacokinetic properties:

- Cmax (Maximum Plasma Concentration) : Achieved quickly after administration.

- AUC (Area Under the Curve) : Indicates good overall drug exposure.

- Tissue Penetration : Effective penetration into sputum and otorhinolaryngological tissues.

The trough concentration (Cmin) was recorded at 1.92 µg/mL, which is above the mutant prevention concentration, suggesting a low risk of developing resistance during treatment.

Safety Profile

In clinical trials involving approximately 10,000 patients, Garenoxacin was well-tolerated with a low incidence of adverse effects:

- Common Adverse Events :

- Diarrhea: 2.4%

- Nausea: 1%

- Headache: 1%

Most adverse events were mild to moderate and did not necessitate discontinuation of therapy.

Case Studies

A notable case study involved a cohort of patients with community-acquired pneumonia who were treated with Garenoxacin. The study highlighted the drug's effectiveness in eradicating pathogens resistant to standard treatments and noted significant improvements in patient symptoms within days of starting therapy.

特性

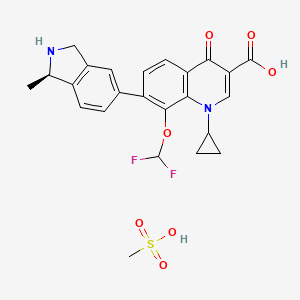

IUPAC Name |

1-cyclopropyl-8-(difluoromethoxy)-7-[(1R)-1-methyl-2,3-dihydro-1H-isoindol-5-yl]-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20F2N2O4.CH4O3S/c1-11-15-5-2-12(8-13(15)9-26-11)16-6-7-17-19(21(16)31-23(24)25)27(14-3-4-14)10-18(20(17)28)22(29)30;1-5(2,3)4/h2,5-8,10-11,14,23,26H,3-4,9H2,1H3,(H,29,30);1H3,(H,2,3,4)/t11-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPHLDCUEQOTSAD-RFVHGSKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(CN1)C=C(C=C2)C3=C(C4=C(C=C3)C(=O)C(=CN4C5CC5)C(=O)O)OC(F)F.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C2=C(CN1)C=C(C=C2)C3=C(C4=C(C=C3)C(=O)C(=CN4C5CC5)C(=O)O)OC(F)F.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24F2N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

194804-75-6 (Garenoxacin) | |

| Record name | Garenoxacin mesylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223652822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4058732 | |

| Record name | Garenoxacin mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223652-82-2 | |

| Record name | Garenoxacin mesylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=223652-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Garenoxacin mesylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223652822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Garenoxacin mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GARENOXACIN MESYLATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/437ZKU48CF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。